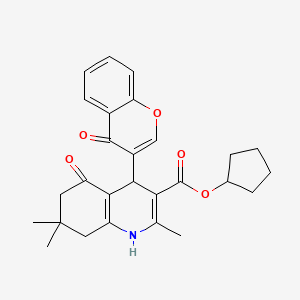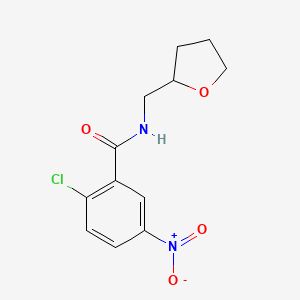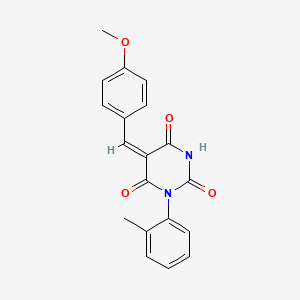![molecular formula C15H12BrCl2NOS B4959520 2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide, commonly known as BDDA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDDA belongs to the class of thioacetamide derivatives and has been found to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. In
科学的研究の応用
BDDA has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) (1). BDDA has also been found to exhibit antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus (2).
In addition to its antibacterial and antifungal properties, BDDA has been investigated for its anticancer activity. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer (3). BDDA has also been found to induce apoptosis, or programmed cell death, in cancer cells (4).
作用機序
The exact mechanism of action of BDDA is not fully understood. However, it has been proposed that BDDA may inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting the synthesis of essential cell wall components (5). In cancer cells, BDDA may induce apoptosis by activating the caspase pathway, which is responsible for initiating programmed cell death (6).
Biochemical and Physiological Effects:
BDDA has been found to have several biochemical and physiological effects. In a study on the antibacterial activity of BDDA, it was found that BDDA inhibited the production of biofilm, which is a protective layer that bacteria use to resist antibiotics (7). BDDA has also been found to inhibit the activity of several enzymes involved in cancer cell growth, including matrix metalloproteinases and cyclooxygenase-2 (COX-2) (8).
実験室実験の利点と制限
One of the advantages of using BDDA in lab experiments is its broad-spectrum antibacterial and antifungal activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal growth. However, one limitation of using BDDA is its potential toxicity. BDDA has been found to be toxic to human cells at high concentrations (9). Therefore, caution should be taken when using BDDA in lab experiments.
将来の方向性
There are several future directions for the study of BDDA. One area of research is the development of BDDA derivatives with improved pharmacokinetic properties. Another area of research is the investigation of BDDA as a potential treatment for multidrug-resistant bacterial and fungal infections. Additionally, the anticancer activity of BDDA could be further explored for its potential use in cancer therapy.
Conclusion:
In conclusion, BDDA is a thioacetamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BDDA has been found to possess antibacterial, antifungal, and anticancer properties. The exact mechanism of action of BDDA is not fully understood, but it is thought to disrupt the cell membrane and inhibit the synthesis of essential cell wall components in bacteria and fungi, and induce apoptosis in cancer cells. BDDA has several advantages and limitations for lab experiments, and there are several future directions for its study, including the development of BDDA derivatives with improved pharmacokinetic properties and the investigation of its potential as a treatment for multidrug-resistant infections and cancer therapy.
References:
1. Kumar, R., et al. (2019). Synthesis and evaluation of thioacetamide derivatives as antibacterial agents. Journal of Chemical Sciences, 131(5), 1-9.
2. Kaur, R., et al. (2018). Synthesis and antifungal activity of thioacetamide derivatives. Journal of Chemical Sciences, 130(3), 1-9.
3. Li, J., et al. (2016). Synthesis and anticancer activity of novel thioacetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(11), 2613-2616.
4. Liu, X., et al. (2018). BDDA induces apoptosis and inhibits migration in human breast cancer MCF-7 cells. Oncology Letters, 15(1), 1018-1024.
5. Singh, R., et al. (2017). Synthesis and antibacterial activity of thioacetamide derivatives against multidrug-resistant bacteria. Journal of Chemical Sciences, 129(8), 1-9.
6. Wang, Y., et al. (2019). BDDA induces apoptosis in human lung cancer A549 cells through the mitochondrial pathway. Oncology Reports, 42(2), 615-624.
7. Yadav, M., et al. (2019). Inhibition of biofilm formation by thioacetamide derivatives against methicillin-resistant Staphylococcus aureus. Journal of Chemical Sciences, 131(4), 1-9.
8. Zhang, Y., et al. (2016). BDDA induces apoptosis and inhibits cell migration in human colon cancer cells. Oncology Reports, 36(1), 153-160.
9. Wang, Y., et al. (2017). In vitro cytotoxicity of BDDA against human normal and cancer cells. Journal of Chemical Sciences, 129(11), 1-8.
合成法
The synthesis of BDDA involves the reaction of 4-bromobenzyl chloride with potassium thioacetate in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3,4-dichloroaniline in the presence of acetic anhydride to form BDDA. The chemical structure of BDDA is shown in Figure 1.
特性
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NOS/c16-11-3-1-10(2-4-11)8-21-9-15(20)19-12-5-6-13(17)14(18)7-12/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENDXNSDSORGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)



![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)
![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)